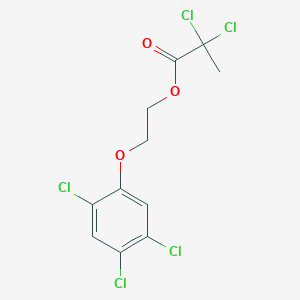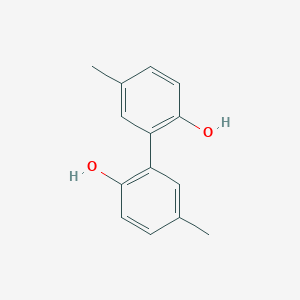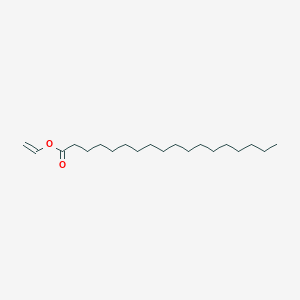
Vinyl stearate
Übersicht
Beschreibung
Vinyl stearate is a waxy solid . It is also known as ethenyl octadecanoate . The molecular formula of Vinyl stearate is C20H38O2 .
Synthesis Analysis
Vinyl stearate can be prepared by a vinyl interchange or transvinylation reaction between a vinyl ester reactant and stearic acid . The reaction is reversible and can be carried out batch-wise or advantageously in a continuous process . The crude reaction product contains the vinyl stearate product and the by-product acid, unreacted vinyl ester reactant, unreacted stearic acid, and the vinyl interchange catalyst .
Molecular Structure Analysis
The molecular weight of Vinyl stearate is 310.5 g/mol . The molecular structure of Vinyl stearate can be represented as CH3(CH2)16CO2CH=CH2 .
Chemical Reactions Analysis
Vinyl stearate can undergo various chemical reactions. For instance, it can participate in free radical polymerization reactions . It can also react with molecular oxygen (O2) to form polyperoxides .
Physical And Chemical Properties Analysis
Vinyl stearate is a white, waxy solid . It is insoluble in water and alcohol, moderately soluble in ketones and vegetable oils, and soluble in most hydrocarbon and chlorinated solvents . Its melting point is 35-37 °C .
Wissenschaftliche Forschungsanwendungen
Antioxidant Abilities in Non-Aqueous Systems
Vinyl stearate has been used in the enzymatic transesterification of (−)-Epigallocatechin-3-O-gallate (EGCG) to enhance its lipophilicity and antioxidant ability in a non-aqueous system . The lipase DF “Amano” 15 was used as the catalyst . The lipophilicity of EGCG stearyl derivatives (3.49 ± 0.34) was higher (5.06 times) than that of the parent EGCG (0.69 ± 0.08) . Furthermore, EGCG stearyl derivatives had excellent lipid oxidation compared with BHT, BHA, and parent EGCG .
Enhancing Lipophilicity
Vinyl stearate has been used to enhance the lipophilicity of other compounds . For example, it was added to EGCG to increase its lipophilicity . This increased lipophilicity can enhance the compound’s solubility in lipids, which can be beneficial in various applications, such as drug delivery and food science .
Use in Enzymatic Transesterification
Vinyl stearate can be used in enzymatic transesterification processes . In one study, it was used in the enzymatic transesterification of EGCG . This process can be used to modify the properties of a compound, such as its solubility or reactivity .
Use in Polymerization
Although specific details are not available in the search results, vinyl stearate may potentially be used in polymerization processes . Its vinyl group can participate in polymerization reactions, potentially leading to the formation of polymers with unique properties.
Use in the Production of Stearyl Derivatives
Vinyl stearate can be used in the production of stearyl derivatives . In one study, it was used in the production of EGCG stearyl derivatives . These derivatives can have different properties compared to the original compound, potentially making them useful in various applications .
Use in the Food Industry
Given its antioxidant abilities and its potential to enhance the lipophilicity of other compounds, vinyl stearate could potentially be used in the food industry . For example, it could be used to prevent lipid oxidation in high-fat foods .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethenyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h4H,2-3,5-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSIMBWBBOJPJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9003-95-6 | |
| Record name | Poly(vinyl stearate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20861736 | |
| Record name | Octadecanoic acid, ethenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vinyl stearate | |
CAS RN |
111-63-7 | |
| Record name | Vinyl stearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinyl stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinyl stearate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20891 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Vinyl stearate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5641 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecanoic acid, ethenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanoic acid, ethenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinyl stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINYL STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6L6TFV7BX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Q & A
Q1: What is the molecular formula and weight of vinyl stearate?
A1: Vinyl stearate has the molecular formula C20H38O2 and a molecular weight of 310.52 g/mol.
Q2: Is there any spectroscopic data available for vinyl stearate?
A2: Yes, researchers have used various spectroscopic techniques to characterize vinyl stearate. These include:
- Proton magnetic resonance (PMR) []: Used to investigate molecular motion in vinyl stearate and poly(vinyl stearate) at temperatures ranging from 77 to 340 K.
- Infrared (IR) spectroscopy [, , , ]: Employed to study the structure of vinyl stearate multilayers, its polymerization process, and the characterization of its copolymers.
- X-ray diffraction (XRD) [, , , , ]: Used to analyze the crystalline structure of vinyl stearate and its polymers, including the orientation of monomer units within the crystal lattice.
Q3: Does vinyl stearate exhibit any phase transitions?
A3: Yes, vinyl stearate undergoes a reversible transition at approximately 24.85 °C, as observed through dynamic shear compliance measurements and density-temperature curves []. This transition is attributed to alterations in the cross-sectional packing of the chains within the crystalline structure.
Q4: How is vinyl stearate polymerized?
A4: Vinyl stearate can be polymerized through various methods, including:
- Emulsion polymerization [, ]: Involves the polymerization of vinyl stearate in an aqueous emulsion using a non-ionic emulsifying agent and potassium peroxydisulfate as an initiator.
- Solid-state polymerization [, , ]: Vinyl stearate multilayers can be polymerized in the solid state using gamma radiation as an initiator.
- Cobalt-mediated radical polymerization (CMRP) []: Offers controlled polymerization of vinyl stearate in solution using cobalt(II) diacetylacetonate (Co(acac)2) as a mediator.
Q5: What is the role of vinyl stearate in copolymerization with other monomers?
A5: Vinyl stearate often acts as an internal plasticizer when copolymerized with monomers like vinyl chloride and vinyl acetate [, , , ]. This means it enhances the flexibility and lowers the glass transition temperature (Tg) of the resulting copolymers.
Q6: How does side-chain crystallinity in vinyl stearate copolymers influence their properties?
A6: Side-chain crystallization in copolymers containing vinyl stearate can significantly impact their properties:
- Increased Tg: Crystallinity in the side chains can elevate the Tg of the copolymer []. This occurs because the crystalline regions restrict chain mobility, leading to a higher temperature requirement for the transition to a rubbery state.
- Modulus Enhancement: The presence of side-chain crystallites can enhance the modulus of the copolymer, particularly at temperatures below the melting point of the crystallites [].
Q7: What are the main applications of poly(vinyl stearate)?
A7: Poly(vinyl stearate) finds applications in various fields, including:
- Textile Industry: Used as an interfiber coating on cotton fabrics to impart water repellency and enhance flex abrasion resistance [].
- Paints and Coatings: Poly(vinyl stearate) latices, often synthesized through emulsion polymerization, can be utilized in the formulation of paints and coatings [].
- Biomedical Applications: The biocompatibility of poly(vinyl stearate) makes it suitable for potential applications in drug delivery systems and biomaterials [].
Q8: How does poly(vinyl stearate) behave as a plasticizer in blends with other polymers?
A8: Poly(vinyl stearate) exhibits plasticizing effects when blended with polymers like butadiene-acrylonitrile elastomers and poly(vinyl chloride) (PVC) [, ]. This enhances the flexibility, toughness, and low-temperature properties of the resulting blends.
Q9: What happens to poly(vinyl stearate) monolayers at the air-water interface upon compression?
A9: Poly(vinyl stearate) monolayers at the air-water interface exhibit interesting behavior upon compression:
- Domain Formation and Coalescence: At large areas per monomer unit, the monolayer appears heterogeneous, with solid-like and liquid-like domains. Upon compression, these domains coalesce, forming a more homogeneous monolayer [].
- Irreversible Collapse: Further compression leads to an irreversible collapse of the monolayer, forming three-dimensional structures like buckles and island-like protrusions. This behavior explains the hysteresis observed in surface pressure-area isotherms [].
Q10: How does humidity affect the properties of Langmuir films made from poly(vinyl stearate)?
A10: Unlike some other polymers, increased humidity does not seem to soften glassy Langmuir films of poly(vinyl stearate) by plasticizing the polymer material []. Instead, humidity appears to affect the surface pressure of poly(vinyl stearate) by influencing the rate of water evaporation and, consequently, the temperature at the film's surface. Higher humidity suppresses evaporation, raising the temperature and potentially softening the film [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



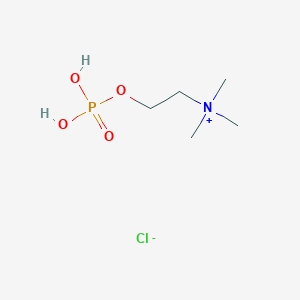

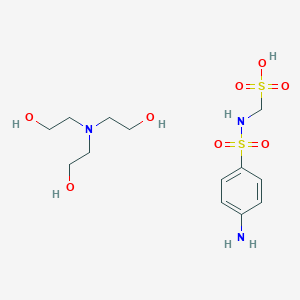
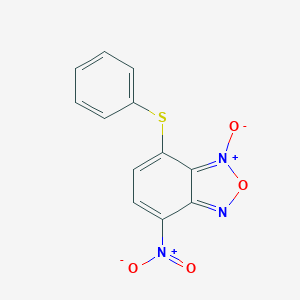
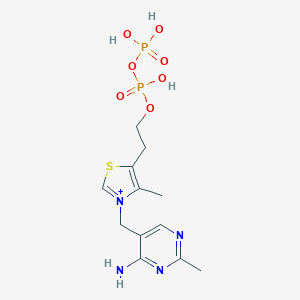

![5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B91670.png)

